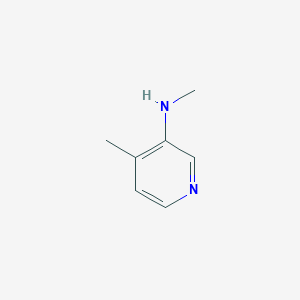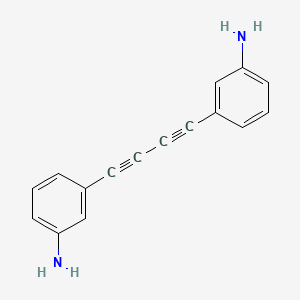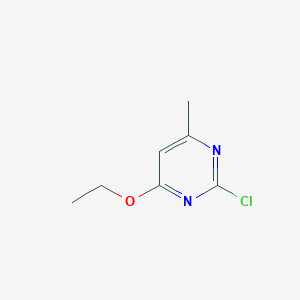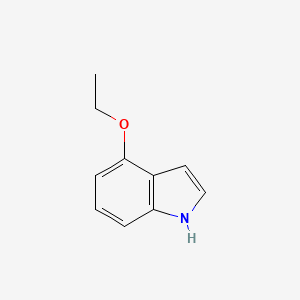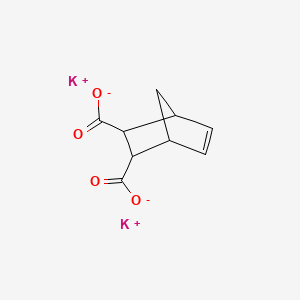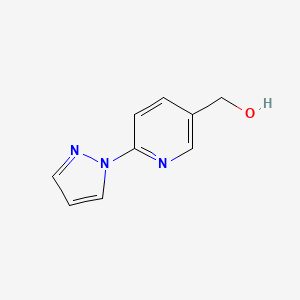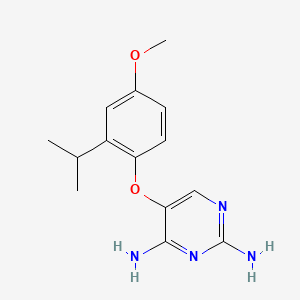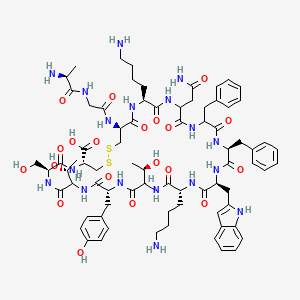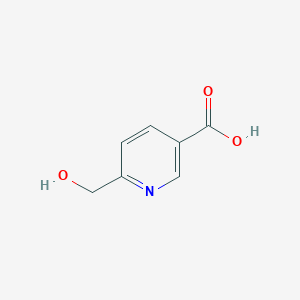
6-(Hydroxymethyl)nicotinsäure
Übersicht
Beschreibung
6-(Hydroxymethyl)nicotinic acid, also known as 6-Hydroxymethyl-nicotinic acid methyl ester, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.135 . This compound is used as a building block in heterocyclic compounds .
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)nicotinic acid involves several steps. One method involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .Molecular Structure Analysis
The molecular structure of 6-(Hydroxymethyl)nicotinic acid is represented by the SMILES stringCOC(=O)c1ccc(CO)nc1 . The InChI key for this compound is QVLONHSXRWCCAE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
6-(Hydroxymethyl)nicotinic acid has a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.6±32.0 °C at 760 mmHg . The flash point is 177.3±25.1 °C . The compound is stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
“6-(Hydroxymethyl)nicotinsäure” dient als wertvolles pharmazeutisches Zwischenprodukt . Sie spielt eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen und trägt zur Entwicklung neuer Medikamente und Behandlungen bei.
Herstellung von stickstoffhaltigen heterocyclischen Verbindungen
Diese Verbindung ist von Bedeutung für die Herstellung von stickstoffhaltigen heterocyclischen Verbindungen . Diese Verbindungen sind in vielen Bereichen der Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten unerlässlich.
Chemischer Vorläufer
“this compound” fungiert als chemischer Vorläufer . Als Vorläufer wird sie bei der Synthese komplexerer chemischer Verbindungen verwendet.
Produktion von chemischen Pestiziden
Ihre Bedeutung erstreckt sich auch auf die Produktion von chemischen Pestiziden . Die von ihr abgeleiteten stickstoffhaltigen heterocyclischen Verbindungen sind entscheidend für die Formulierung bestimmter Pestizide.
Antibakterielle Eigenschaften
Nicotinamid-Derivate, einschließlich “this compound”, wurden auf ihre antibakteriellen Eigenschaften untersucht . Sie haben Potenzial im Kampf gegen bakterielle Infektionen gezeigt.
Antibiofilmb Eigenschaften
Diese Verbindungen zeigen auch antibiofilmb Eigenschaften . Biofilme sind ein Kollektiv von Mikroorganismen, bei denen Zellen aneinander an einer Oberfläche haften. Diese sind notorisch schwer auszurotten. Daher sind Verbindungen, die die Biofilmbildung hemmen können, in medizinischen und industriellen Bereichen von großem Interesse.
Rechnergestützte Analysen
“this compound” und ihre Derivate sind Gegenstand rechnergestützter Analysen . Diese Studien helfen, ihre elektronischen Eigenschaften zu verstehen, die in verschiedenen Anwendungen, einschließlich der Arzneimittelentwicklung und -synthese, von entscheidender Bedeutung sein können.
Synthese von Nicotinamid-Derivaten
Diese Verbindung wird bei der Synthese von Nicotinamid-Derivaten verwendet . Diese Derivate haben eine große Bandbreite an biologischen Anwendungen, die den Nutzen von “this compound” weiter erweitern.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that nicotinic acid and its derivatives, such as 6-(hydroxymethyl)nicotinic acid, are often involved in various biochemical processes in the body .
Mode of Action
For instance, methyl nicotinate, a derivative of nicotinic acid, is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .
Biochemical Pathways
It is known that nicotinic acid and its derivatives play a role in the metabolism of dietary and microbial vitamin b family, which can regulate host immunity .
Pharmacokinetics
It is known that the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Result of Action
It is known that nicotinic acid and its derivatives have the ability to change the plasma levels of various lipids and lipoproteins .
Action Environment
It is known that the composition and function of the intestinal microbiota may affect host b vitamin usage and, by extension, host immunity .
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDYJONTIWRYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563367 | |
| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
775545-30-7 | |
| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

